molecular formula C11H11N3O2 B12965391 6-Methoxyisoquinoline-1-carbohydrazide

6-Methoxyisoquinoline-1-carbohydrazide

Cat. No.: B12965391
M. Wt: 217.22 g/mol
InChI Key: OBEGVHKOPPQHHJ-UHFFFAOYSA-N
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Description

6-Methoxyisoquinoline-1-carbohydrazide is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinoline-1-carbohydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 6-Methoxyisoquinoline.

    Hydrazide Formation: The 6-Methoxyisoquinoline is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyisoquinoline-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

6-Methoxyisoquinoline-1-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methoxyisoquinoline-1-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    6-Methoxyisoquinoline: A precursor in the synthesis of 6-Methoxyisoquinoline-1-carbohydrazide.

    6-Methoxyquinoline: Another methoxy-substituted heterocyclic compound with similar properties.

    Isoquinoline: The parent compound of this compound.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and carbohydrazide groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

6-methoxyisoquinoline-1-carbohydrazide

InChI

InChI=1S/C11H11N3O2/c1-16-8-2-3-9-7(6-8)4-5-13-10(9)11(15)14-12/h2-6H,12H2,1H3,(H,14,15)

InChI Key

OBEGVHKOPPQHHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)C(=O)NN

Origin of Product

United States

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